molecular formula C20H15N5O3 B2505068 N-(1,3-benzodioxol-5-ylmethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 1775558-08-1

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2505068
CAS No.: 1775558-08-1
M. Wt: 373.372
InChI Key: YWEHMMUEQNGRHF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound characterized by its intricate molecular structure. This compound features a benzodioxole group, a phenyl-1,2,4-oxadiazole moiety, and a pyrimidin-4-amine core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole and phenyl-1,2,4-oxadiazole building blocks. These intermediates are then coupled using appropriate reaction conditions, such as high temperatures and specific catalysts, to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential applications. Similar compounds include:

  • N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide: An analogue of capsaicin with a benzodioxole ring.

  • N-(1,3-benzodioxol-5-ylmethyl)nonanamide: A derivative with a nonanamide group.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3/c1-2-4-14(5-3-1)18-24-20(28-25-18)15-10-21-11-23-19(15)22-9-13-6-7-16-17(8-13)27-12-26-16/h1-8,10-11H,9,12H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEHMMUEQNGRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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